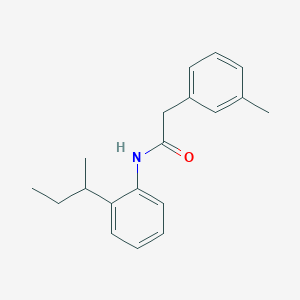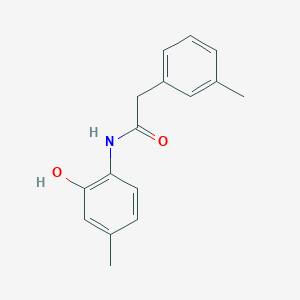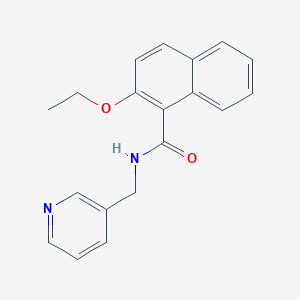
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EPM-1, and it is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of the tumor suppressor protein p53, and its overexpression can lead to the development of cancer. EPM-1 has been shown to inhibit this interaction, leading to the activation of p53 and the suppression of tumor growth.
Mécanisme D'action
EPM-1 binds to the hydrophobic pocket of MDM2, which is responsible for its interaction with p53. This binding prevents the interaction between MDM2 and p53, leading to the activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
EPM-1 has been shown to induce the activation of p53 and the downstream signaling pathways that lead to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. However, the effects of EPM-1 on normal cells and tissues are yet to be fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
EPM-1 has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer treatment, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. EPM-1 is a relatively new compound, and its effects on normal cells and tissues are yet to be fully understood. Additionally, the optimal dosage and administration of EPM-1 for different cancer types are yet to be determined.
Orientations Futures
There are several future directions for the research on EPM-1. One potential direction is to study the effects of EPM-1 on normal cells and tissues to determine its safety and potential side effects. Another direction is to investigate the optimal dosage and administration of EPM-1 for different cancer types. Additionally, the combination of EPM-1 with other cancer treatments such as chemotherapy and radiation therapy could be explored to determine its potential as a synergistic therapy. Finally, the development of novel EPM-1 analogs with improved potency and selectivity could be pursued to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of EPM-1 involves the reaction of 2-ethoxy-1-naphthoic acid with 3-pyridinemethanamine in the presence of coupling reagents such as EDC and HOBt. The resulting product is then purified through column chromatography to obtain pure EPM-1.
Applications De Recherche Scientifique
EPM-1 has been extensively studied for its potential applications in cancer treatment. The inhibition of MDM2-p53 interaction by EPM-1 leads to the activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that EPM-1 can inhibit tumor growth in various cancer types, including breast, lung, and colon cancer.
Propriétés
Nom du produit |
2-ethoxy-N-(3-pyridinylmethyl)-1-naphthamide |
|---|---|
Formule moléculaire |
C19H18N2O2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-ethoxy-N-(pyridin-3-ylmethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H18N2O2/c1-2-23-17-10-9-15-7-3-4-8-16(15)18(17)19(22)21-13-14-6-5-11-20-12-14/h3-12H,2,13H2,1H3,(H,21,22) |
Clé InChI |
TWHKAUAKLPHZPY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=CC=C3 |
SMILES canonique |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



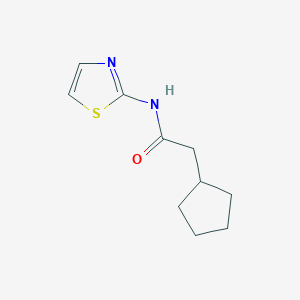
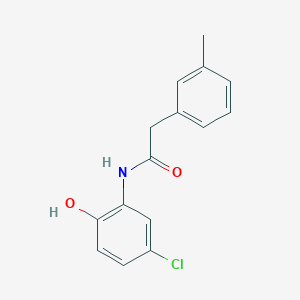
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(m-tolyl)acetamide](/img/structure/B308694.png)




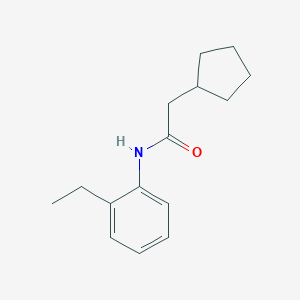

![3-[(cyclopentylacetyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308707.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308708.png)
![4-chloro-3-[(cyclopentylacetyl)amino]-N-isobutylbenzamide](/img/structure/B308709.png)
